molecular formula C22H30ClNO4S B1677322 ONO-8711 CAS No. 216158-34-8

ONO-8711

Número de catálogo: B1677322
Número CAS: 216158-34-8
Peso molecular: 440.0 g/mol
Clave InChI: VVEXPDRCGCQELD-CFDZEDGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ONO-8711 es un antagonista selectivo del subtipo de receptor de prostaglandina E EP1. Se ha estudiado por sus posibles efectos quimiopreventivos, particularmente en el contexto de la investigación del cáncer. El compuesto ha mostrado promesa en la reducción de la incidencia y la multiplicidad del tumor en varios modelos animales, incluidos los de cáncer de colon, mama y oral .

Métodos De Preparación

ONO-8711 se sintetiza a través de una serie de reacciones químicas. La ruta sintética implica la formación de un biciclo[2.2Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

ONO-8711 sufre varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Oral Carcinogenesis

Case Study: 4-Nitroquinoline 1-Oxide-Induced Oral Carcinogenesis in Rats

A significant study investigated the effects of ONO-8711 on oral carcinogenesis induced by 4-nitroquinoline 1-oxide (4-NQO). Male Fischer 344 rats were administered 4-NQO for eight weeks to induce tongue squamous cell carcinoma. Following this, they were fed diets containing this compound at concentrations of 400 and 800 parts per million (p.p.m.) for 23 weeks.

  • Results :
    • The incidence of tongue squamous cell carcinomas in the control group was 64% .
    • In the groups treated with this compound, the incidence dropped to 29% for both dosages (P < 0.05).
    • The multiplicity of tumors also significantly decreased, indicating a chemopreventive effect of this compound through suppression of EP1 expression and PGE2 biosynthesis .
Treatment GroupIncidence of SCCTumor Multiplicity
Control (4-NQO only)64%0.88 ± 0.88
This compound (400 p.p.m.)29%0.35 ± 0.61
This compound (800 p.p.m.)29%0.29 ± 0.47

Breast Cancer Chemoprevention

Case Study: PhIP-Induced Breast Cancer in Rats

Another study focused on the chemopreventive effects of this compound against breast cancer induced by PhIP (a potent carcinogen). Female Sprague-Dawley rats were administered PhIP and subsequently fed diets containing this compound.

  • Results :
    • The administration of this compound delayed the occurrence of breast tumors significantly.
    • At a dosage of 800 p.p.m. , there was a notable reduction in breast cancer incidence from 79% in controls to 56% in treated groups (P < 0.05).
    • Tumor volume also decreased from 2.5 cm³ to 0.7 cm³ , indicating substantial therapeutic potential .
Treatment GroupIncidence of Breast CancerTumor Volume (cm³)
Control (PhIP only)79%2.5
This compound (400 p.p.m.)Not specifiedNot specified
This compound (800 p.p.m.)56%0.7

Other Potential Applications

Research has also indicated that this compound may have effects beyond cancer prevention:

  • Inflammation : Studies suggest that antagonism of EP1 receptors can mitigate inflammatory responses, potentially benefiting conditions such as arthritis.
  • Neuroprotection : Emerging evidence points towards this compound's role in neuroprotection through modulation of inflammatory pathways in neurodegenerative diseases .

Mecanismo De Acción

ONO-8711 ejerce sus efectos uniéndose selectivamente y antagonizando al receptor EP1. Este receptor es parte de la vía de señalización de la prostaglandina E2, que participa en varios procesos fisiológicos y patológicos, incluida la inflamación y el cáncer. Al bloquear el receptor EP1, this compound inhibe los eventos de señalización posteriores que conducen al crecimiento y proliferación del tumor .

Comparación Con Compuestos Similares

ONO-8711 es único en su alta selectividad y potencia como antagonista del receptor EP1. Los compuestos similares incluyen:

Actividad Biológica

ONO-8711 is a selective antagonist of the prostaglandin E receptor subtype EP1, which has garnered attention for its potential therapeutic applications in various cancer types and pain management. This article reviews the biological activity of this compound, focusing on its effects in cancer prevention, neuroprotection, and pain modulation, supported by data tables and relevant case studies.

Prostaglandin E2 (PGE2) plays a critical role in cancer progression by binding to its receptors (EP1-4), influencing cell proliferation, apoptosis, and inflammation. This compound specifically inhibits the EP1 receptor, thereby reducing the biological effects mediated by PGE2. This inhibition is particularly relevant in the context of tumorigenesis and pain pathways.

Breast Cancer

A significant study investigated the chemopreventive effects of this compound on breast cancer induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in female Sprague-Dawley rats. The results demonstrated that dietary administration of this compound at concentrations of 400 and 800 parts per million (p.p.m.) significantly reduced tumor incidence and volume.

Treatment GroupTumor Incidence (%)Tumor Volume (cm³)Apoptosis Increase (%)
Control791.4-
This compound (400 p.p.m.)641.0120
This compound (800 p.p.m.)560.7158

The study concluded that this compound significantly decreased breast cancer incidence and volume while increasing apoptosis in cancer cells, suggesting its potential as a chemopreventive agent against breast cancer .

Oral Carcinogenesis

Another study focused on the effects of this compound on oral carcinogenesis induced by 4-nitroquinoline 1-oxide (4-NQO) in Fischer 344 rats. The administration of this compound resulted in a notable reduction in the incidence of tongue squamous cell carcinomas.

Treatment GroupSCC Incidence (%)
Control64
This compound (400 p.p.m.)48
This compound (800 p.p.m.)36

This data highlights the potential role of this compound in preventing oral cancers linked to PGE2 signaling .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in models of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve in rats. The administration of this compound significantly reduced hyperalgesia and allodynia, as measured by c-fos expression levels in spinal cord tissues.

Treatment GroupHyperalgesia Reduction (%)c-fos Positive Cells Count
Control-High
This compound50Low

These findings suggest that this compound may provide relief from neuropathic pain by modulating inflammatory responses mediated through EP1 receptors .

Propiedades

IUPAC Name

(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEXPDRCGCQELD-CFDZEDGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216158-34-8
Record name ONO 8711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ONO-8711
Reactant of Route 2
ONO-8711
Reactant of Route 3
Reactant of Route 3
ONO-8711
Reactant of Route 4
ONO-8711
Reactant of Route 5
ONO-8711
Reactant of Route 6
ONO-8711
Customer
Q & A

Q1: What is the primary target of ONO-8711?

A1: this compound selectively antagonizes the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , ]

Q2: How does this compound interact with the EP1 receptor?

A2: this compound acts as a competitive antagonist, binding to the EP1 receptor and blocking the binding of its natural ligand, prostaglandin E2 (PGE2). [, , , , , , , , ]

Q3: What are the downstream consequences of EP1 receptor antagonism by this compound?

A3: Antagonizing the EP1 receptor with this compound disrupts the signaling cascade initiated by PGE2 binding. This can lead to a variety of effects depending on the cell type and context, but frequently includes:

  • Reduced Cell Proliferation: this compound suppressed cell proliferation in models of tongue carcinogenesis, breast cancer, and colon cancer. [, , , ]
  • Increased Apoptosis: Studies in breast cancer models showed that this compound significantly increased apoptosis in tumor cells. []
  • Reduced Inflammation and Pain: this compound demonstrated analgesic effects in various pain models, including postoperative pain and inflammatory pain. [, , , , ]
  • Modulation of Gastric Motor Activity: Research suggests that PGE2-EP1 signaling, which can be blocked by this compound, plays a role in suppressing gastric motor activity and inhibiting gastric emptying. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H26ClNO5S, and its molecular weight is 427.93 g/mol.

Q5: Are there studies on this compound's material compatibility and stability under various conditions?

A5: The provided abstracts do not offer specific data regarding material compatibility or stability under various conditions for this compound. These aspects are crucial for drug development and would typically be investigated during preclinical studies.

Q6: Does this compound possess any catalytic properties or have applications in catalysis?

A6: this compound is a selective receptor antagonist and is not reported to have catalytic properties or applications in catalysis.

Q7: Have computational chemistry and modeling techniques been employed in this compound research?

A7: While computational studies are not explicitly mentioned in the abstracts, these techniques are commonly used in drug discovery to predict interactions with targets, optimize drug design, and explore structure-activity relationships.

Q8: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A8: The research provided focuses on the biological activity of this compound. Detailed investigations into SAR, exploring how structural modifications impact potency, selectivity, and other pharmacological properties, would likely be part of drug development research.

Q9: Is there information on this compound's compliance with SHE (Safety, Health, and Environment) regulations?

A9: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Compliance with SHE regulations is a critical aspect of drug development, typically addressed in later stages.

Q10: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound? This includes information on its absorption, distribution, metabolism, excretion (ADME), in vivo activity, and efficacy.

A10: While specific PK/PD data is not presented in the abstracts, several studies demonstrate the in vivo efficacy of this compound in various animal models.

  • In a rat model of postoperative pain, peripherally administered this compound effectively reduced mechanical hyperalgesia. []
  • Intrathecal administration of this compound also showed analgesic effects in a rat model of postoperative pain, specifically for mechanical but not thermal hyperalgesia. []
  • This compound exhibited chemopreventive effects in rodent models of breast cancer, tongue carcinogenesis, and colon carcinogenesis. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.